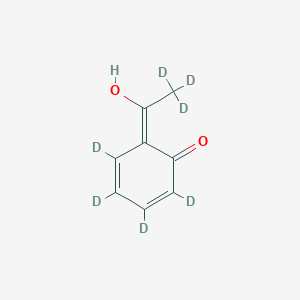![molecular formula C24H33ClN2O B12353494 N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride CAS No. 2306825-91-0](/img/structure/B12353494.png)
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-甲基-2-苯乙基)-4-哌啶基]-N-苯基丁酰胺盐酸盐是一种合成化合物,属于芬太尼类似物类。这些化合物以其强效的镇痛特性而闻名,常用于医疗环境中进行疼痛管理。该化合物在结构上与芬太尼(一种众所周知的阿片类药物)相关,并表现出相似的药理作用。
准备方法
合成路线和反应条件
N-[1-(1-甲基-2-苯乙基)-4-哌啶基]-N-苯基丁酰胺盐酸盐的合成通常涉及多个步骤,从基本的有机化合物开始。该过程通常包括:
哌啶环的形成: 该步骤涉及适当前体的环化以形成哌啶环。
取代反应: 进行各种取代反应,将苯基和丁酰胺基团引入哌啶环。
盐酸盐的形成: 最后一步涉及将游离碱转化为其盐酸盐形式。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,通常涉及先进的技术,例如连续流动合成和自动反应监测。
化学反应分析
反应类型
N-[1-(1-甲基-2-苯乙基)-4-哌啶基]-N-苯基丁酰胺盐酸盐会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢物。
还原: 还原反应可以改变官能团,改变化合物的药理性质。
取代: 取代反应可以引入不同的取代基,可能导致具有不同作用的新类似物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物和硼氢化钠等还原剂。
取代: 在取代反应中采用各种卤化剂和亲核试剂。
主要产物
从这些反应中形成的主要产物通常是原始化合物的不同类似物,每个类似物都具有独特的药理特征。
科学研究应用
N-[1-(1-甲基-2-苯乙基)-4-哌啶基]-N-苯基丁酰胺盐酸盐有几种科学研究应用:
化学: 用作合成新的芬太尼类似物的参考化合物。
生物学: 研究其与阿片受体的相互作用及其对细胞信号通路的影响。
医学: 研究其在疼痛管理和麻醉方面的潜在应用。
作用机制
该化合物主要通过与μ-阿片受体的相互作用发挥其作用。与该受体结合后,它会激活一系列细胞内信号通路,导致镇痛。 μ-阿片受体的激活抑制了参与疼痛传递的神经递质(如P物质和谷氨酸)的释放 .
相似化合物的比较
类似化合物
芬太尼: 母体化合物,以其强效的镇痛作用而闻名。
4-氟异丁酰芬太尼: 具有类似药理特性的氟化类似物.
N-(1-苯乙基-4-哌啶基)丙酰苯胺: 另一种具有不同取代模式的芬太尼类似物.
独特性
N-[1-(1-甲基-2-苯乙基)-4-哌啶基]-N-苯基丁酰胺盐酸盐的独特之处在于其特定的取代模式,赋予了其独特的药理性质。其高效力和特定的受体结合特征使其成为医疗和研究应用中宝贵的化合物。
属性
CAS 编号 |
2306825-91-0 |
|---|---|
分子式 |
C24H33ClN2O |
分子量 |
401.0 g/mol |
IUPAC 名称 |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-10-24(27)26(22-13-8-5-9-14-22)23-15-17-25(18-16-23)20(2)19-21-11-6-4-7-12-21;/h4-9,11-14,20,23H,3,10,15-19H2,1-2H3;1H |
InChI 键 |
ZYPOIFLHINKCRG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
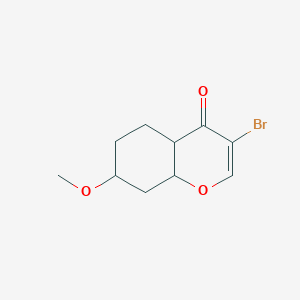
![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)
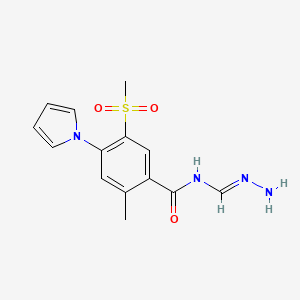
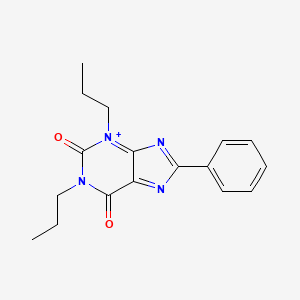
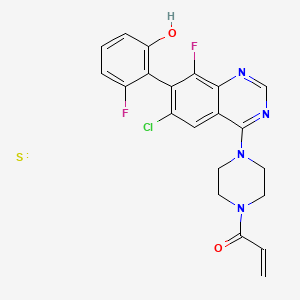
![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)
